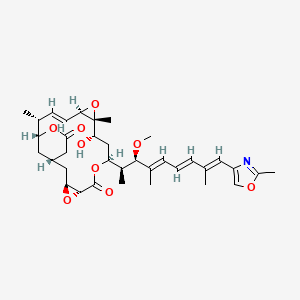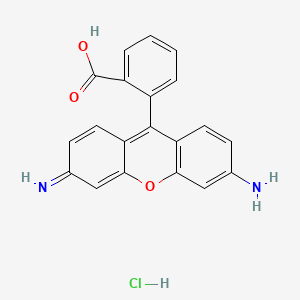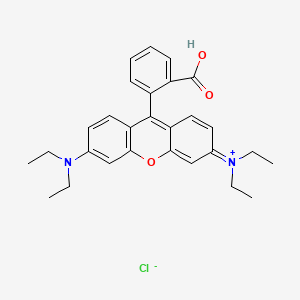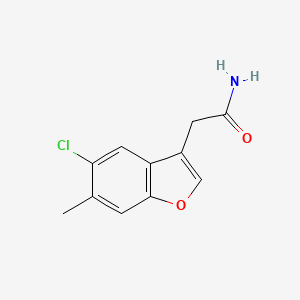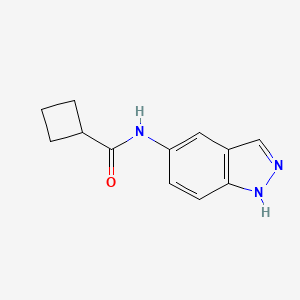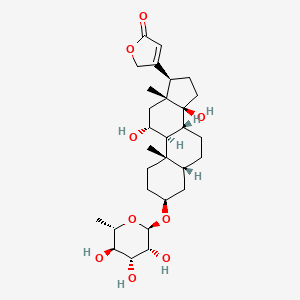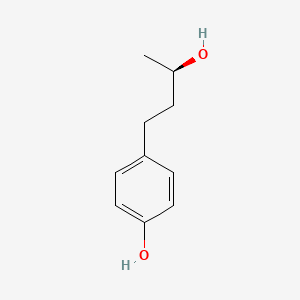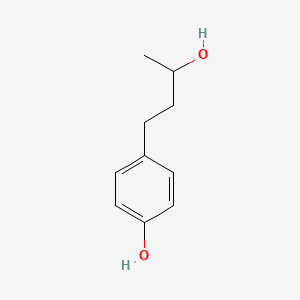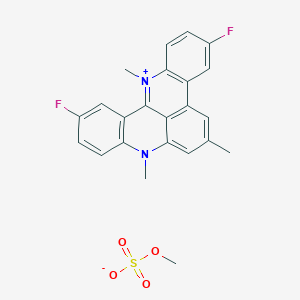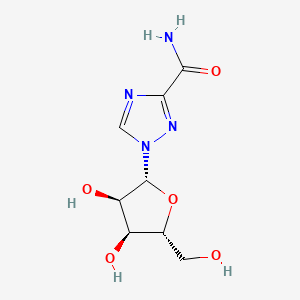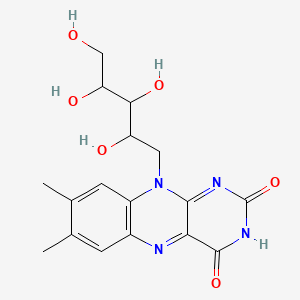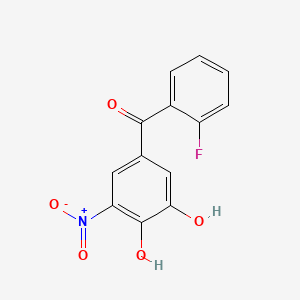
Ro 41-0960
描述
Ro 41-0960,也称为 2'-氟-3,4-二羟基-5-硝基苯乙酮,是一种合成化合物,可作为儿茶酚-O-甲基转移酶 (COMT) 的特异性抑制剂。该酶参与儿茶酚胺(如多巴胺、肾上腺素和去甲肾上腺素)的代谢。 通过抑制 COMT,this compound 在调节脑和外周组织中这些神经递质的水平方面起着至关重要的作用 .
科学研究应用
Ro 41-0960 具有广泛的科学研究应用:
化学: 用作研究儿茶酚-O-甲基转移酶的抑制及其对儿茶酚胺代谢的影响的工具。
生物学: 用于研究神经递质调节及其对各种生理过程的影响。
医学: 研究其在帕金森病等疾病中的潜在治疗作用,其中调节多巴胺水平至关重要。
工业: 用于开发针对儿茶酚胺相关疾病的新药.
作用机制
Ro 41-0960 通过与儿茶酚-O-甲基转移酶的催化位点结合发挥作用,从而抑制其甲基化活性。这种抑制阻止了儿茶酚胺的分解,导致这些神经递质在脑和外周组织中水平升高。 涉及的分子靶标和途径包括多巴胺能和肾上腺素能系统,它们在情绪调节、运动控制和心血管功能中起着关键作用 .
生化分析
Biochemical Properties
Ro 41-0960 functions as a specific and synthetic inhibitor of the enzyme catechol-O-methyltransferase (COMT). It binds to the catalytic site of COMT, thereby inhibiting its methylation activity . This inhibition prevents the methylation of catecholamines, which are crucial neurotransmitters in the central nervous system. By inhibiting COMT, this compound increases the levels of these neurotransmitters, thereby influencing various biochemical pathways. Additionally, this compound has been shown to interact with other biomolecules, such as dopamine and its metabolites, affecting their metabolism and function .
Cellular Effects
This compound has been observed to exert significant effects on various cell types and cellular processes. In dopaminergic neurons, this compound prevents neuron loss induced by L-DOPA, a common treatment for Parkinson’s disease . This compound also influences cell signaling pathways by modulating the levels of catecholamines, which are key signaling molecules. Furthermore, this compound affects gene expression and cellular metabolism by altering the availability of neurotransmitters and their metabolites . These cellular effects highlight the potential therapeutic applications of this compound in neurodegenerative diseases and other conditions involving catecholamine dysregulation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the catalytic site of catechol-O-methyltransferase (COMT), thereby inhibiting the enzyme’s activity . This binding prevents the methylation of catecholamines, leading to increased levels of these neurotransmitters. The inhibition of COMT by this compound also affects the metabolism of dopamine and its metabolites, resulting in altered neurotransmitter dynamics . Additionally, this compound has been shown to reduce fibroid volume in animal models, indicating its potential therapeutic effects beyond the central nervous system .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has been shown to be stable under specific storage conditions, such as protection from light and storage at 2-8°C . Over time, this compound maintains its inhibitory effects on COMT, leading to sustained increases in catecholamine levels. Long-term studies have demonstrated that this compound can effectively prevent dopaminergic neuron loss and reduce fibroid volume in animal models . These findings suggest that this compound has stable and lasting effects in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits COMT activity and increases catecholamine levels without causing significant adverse effects . At higher doses, this compound may exhibit toxic or adverse effects, such as increased oxidative stress and potential damage to dopaminergic neurons . These dosage-dependent effects highlight the importance of optimizing the dosage of this compound for therapeutic applications to minimize potential side effects while maximizing its beneficial effects.
Metabolic Pathways
This compound is involved in the metabolic pathways of catecholamines, primarily through its inhibition of catechol-O-methyltransferase (COMT). By preventing the methylation of catecholamines, this compound increases the levels of these neurotransmitters and their metabolites . This inhibition affects the metabolic flux of catecholamines, leading to altered levels of dopamine, norepinephrine, and their respective metabolites . Additionally, this compound interacts with other enzymes and cofactors involved in catecholamine metabolism, further influencing the overall metabolic pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound has been shown to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . This compound is also distributed to other tissues, such as the liver and kidneys, where it interacts with COMT and other biomolecules . The transport and distribution of this compound are influenced by its chemical properties, such as solubility and stability, which affect its localization and accumulation within different tissues .
Subcellular Localization
This compound exhibits specific subcellular localization, primarily targeting intracellular compartments where catechol-O-methyltransferase (COMT) is active. The compound has been observed to localize within the cytoplasm and nucleus of cells, where it interacts with COMT and other biomolecules . This subcellular localization is crucial for the inhibitory effects of this compound on COMT activity and the subsequent modulation of catecholamine levels . Additionally, this compound may undergo post-translational modifications that influence its targeting to specific cellular compartments .
准备方法
Ro 41-0960 的合成涉及多个步骤,从制备核心苯乙酮结构开始。合成路线通常包括以下步骤:
硝化: 在苯环上引入硝基。
氟化: 用氟原子取代氢原子。
羟基化: 在苯环上引入羟基。
偶联反应: 通过氟化和硝化的苯环之间的偶联反应形成苯乙酮结构。
这些步骤的反应条件通常涉及使用强酸、碱和有机溶剂。 工业生产方法可能有所不同,但它们通常遵循类似的合成路线,并针对大规模生产进行了优化 .
化学反应分析
Ro 41-0960 经历了几种类型的化学反应,包括:
氧化: 苯环上的羟基可以被氧化形成醌。
还原: 在特定条件下,硝基可以被还原为氨基。
取代: 通过亲核取代反应,氟原子可以被其他官能团取代。
这些反应中使用的常见试剂和条件包括高锰酸钾等氧化剂、钯催化剂存在下的氢气等还原剂以及甲醇钠等亲核试剂。 这些反应产生的主要产物包括醌、氨基衍生物和取代的苯乙酮 .
相似化合物的比较
Ro 41-0960 由于其特异性结合亲和力和抑制效力,在 COMT 抑制剂中独树一帜。类似的化合物包括:
托卡朋: 另一种用于治疗帕金森病的 COMT 抑制剂。
恩他卡朋: 一种 COMT 抑制剂,常与其他帕金森病药物联合使用。
尼特卡朋: 一种不太常用的 COMT 抑制剂,具有类似的特性。
属性
IUPAC Name |
(3,4-dihydroxy-5-nitrophenyl)-(2-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FNO5/c14-9-4-2-1-3-8(9)12(17)7-5-10(15(19)20)13(18)11(16)6-7/h1-6,16,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPAUNZYTYHKHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=C(C(=C2)O)O)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20154812 | |
| Record name | (3,4-dihydroxy-5-nitrophenyl)(2-fluorophenyl)-Methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20154812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID56463486 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
125628-97-9 | |
| Record name | (3,4-Dihydroxy-5-nitrophenyl)(2-fluorophenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125628-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ro 41-0960 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125628979 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3,4-dihydroxy-5-nitrophenyl)(2-fluorophenyl)-Methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20154812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RO-41-0960 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SXV6U29ZOI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ro 41-0960 acts as a potent and selective inhibitor of the enzyme catechol-O-methyltransferase (COMT). [, , , , ]
ANone: COMT inhibition by this compound leads to:
- Increased levels of catecholamines: COMT normally breaks down catecholamines like dopamine. Inhibition of COMT results in higher levels of these neurotransmitters in the brain and other tissues. [, , ]
- Reduced formation of 3-O-methyldopa (3-OMD): 3-OMD is a major metabolite of levodopa (L-dopa) produced by COMT. This compound reduces 3-OMD levels, potentially enhancing the therapeutic effects of L-dopa in Parkinson's disease. [, ]
- Modulation of estrogen metabolism: this compound can influence the levels of catechol estrogens, potentially impacting estrogen-related processes and conditions. [, , ]
A: The molecular formula of this compound is C13H8FNO5, and its molecular weight is 277.2 g/mol. [, ]
A: While specific spectroscopic data may vary based on the study, techniques like High-Performance Liquid Chromatography (HPLC) with electrochemical detection have been used to characterize and quantify this compound and its metabolites. [, , , ]
A: this compound is primarily an enzyme inhibitor and does not inherently possess catalytic properties. Its activity revolves around blocking the catalytic function of COMT. [, , ]
A: While specific applications of computational chemistry and modeling are not detailed in the provided research, molecular topology studies have been conducted to identify novel compounds with similar activity profiles, suggesting the potential for using these techniques in further research on this compound. [, ]
A: Research indicates that this compound has been successfully radiolabeled with fluorine-18 ([18F]) for use in PET studies, demonstrating its compatibility with specific formulations and its potential for in vivo imaging. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


